
5-(1-adamantyl)-N-(2,6-dichlorophenyl)-2-hydroxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-adamantyl)-N-(2,6-dichlorophenyl)-2-hydroxybenzamide is a synthetic organic compound that features a unique adamantyl group attached to a benzamide structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-adamantyl)-N-(2,6-dichlorophenyl)-2-hydroxybenzamide typically involves the following steps:
Formation of the Adamantyl Group: The adamantyl group can be synthesized through the hydrogenation of adamantane.
Coupling Reaction: The adamantyl group is then coupled with 2-hydroxybenzamide in the presence of a suitable catalyst.
Chlorination: The final step involves the chlorination of the phenyl ring to introduce the 2,6-dichlorophenyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group in the benzamide structure, converting it to an amine.
Substitution: The chlorinated phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced benzamide derivatives.
Substitution: Substituted phenyl derivatives with various functional groups.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and coatings.
作用机制
The mechanism of action of 5-(1-adamantyl)-N-(2,6-dichlorophenyl)-2-hydroxybenzamide involves its interaction with specific molecular targets. The adamantyl group may enhance the compound’s ability to penetrate cell membranes, while the dichlorophenyl group can interact with enzymes and receptors. The hydroxyl group may participate in hydrogen bonding, further influencing the compound’s activity.
相似化合物的比较
Similar Compounds
5-(1-adamantyl)-2-hydroxybenzamide: Lacks the dichlorophenyl group, which may result in different biological activity.
N-(2,6-dichlorophenyl)-2-hydroxybenzamide: Lacks the adamantyl group, potentially affecting its membrane permeability and overall activity.
Uniqueness
The presence of both the adamantyl and dichlorophenyl groups in 5-(1-adamantyl)-N-(2,6-dichlorophenyl)-2-hydroxybenzamide makes it unique, as it combines the properties of both groups, potentially leading to enhanced biological activity and stability.
属性
CAS 编号 |
126164-65-6 |
|---|---|
分子式 |
C23H23Cl2NO2 |
分子量 |
416.3 g/mol |
IUPAC 名称 |
5-(1-adamantyl)-N-(2,6-dichlorophenyl)-2-hydroxybenzamide |
InChI |
InChI=1S/C23H23Cl2NO2/c24-18-2-1-3-19(25)21(18)26-22(28)17-9-16(4-5-20(17)27)23-10-13-6-14(11-23)8-15(7-13)12-23/h1-5,9,13-15,27H,6-8,10-12H2,(H,26,28) |
InChI 键 |
LNHZJAYHLBFORH-UHFFFAOYSA-N |
规范 SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC(=C(C=C4)O)C(=O)NC5=C(C=CC=C5Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



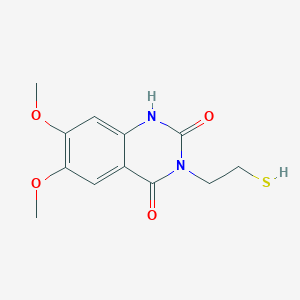
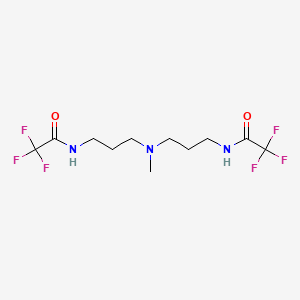

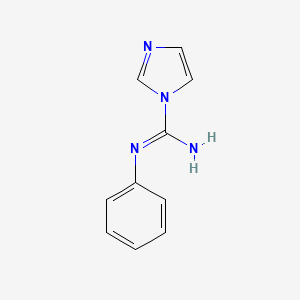

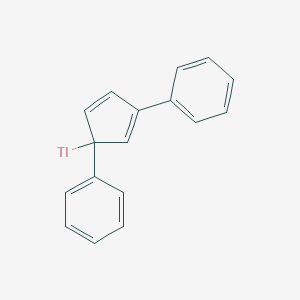


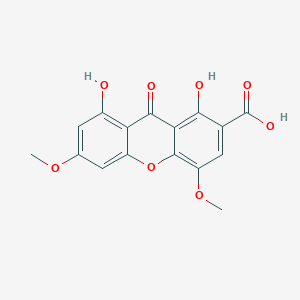
![N~1~,N~1'~-(1,4-Phenylene)bis{N~1~-[4-(dipentylamino)phenyl]-N~4~,N~4~-dipentylbenzene-1,4-diamine}](/img/structure/B14278870.png)

![N-[2-(4-Hydroxyphenyl)ethyl]-N'-octadecylurea](/img/structure/B14278879.png)

